2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-
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Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-: is a heterocyclic compound with a molecular formula of C7H5N3O4. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- can be achieved through several methods. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This process typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . Other methods include the transformation of benzimidazolium salts, synthesis from arylureas, and a Curtius reaction of anthranilic acids or phthalic anhydrides .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene or triphosgene due to their efficiency in cyclocarbonylation reactions. These methods require precisely controlled reaction conditions, including high temperatures and inert atmospheres, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating neurotransmitter release in the central nervous system . Additionally, its inhibition of tubulin polymerization disrupts microtubule formation, which is crucial for cell division and proliferation .
Comparison with Similar Compounds
2H-Benzimidazol-2-one, 1,3-dihydro-: This compound lacks the hydroxy and nitro groups present in 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-.
2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-: This compound lacks the nitro group.
2H-Benzimidazol-2-one, 1,3-dihydro-6-nitro-: This compound lacks the hydroxy group.
Uniqueness: The presence of both hydroxy and nitro groups in 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- enhances its biological activity and makes it a versatile compound for various applications. These functional groups contribute to its unique chemical reactivity and potential therapeutic benefits .
Properties
CAS No. |
64236-24-4 |
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Molecular Formula |
C7H5N3O4 |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
4-hydroxy-6-nitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5N3O4/c11-5-2-3(10(13)14)1-4-6(5)9-7(12)8-4/h1-2,11H,(H2,8,9,12) |
InChI Key |
VZKJYVHVMQZCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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